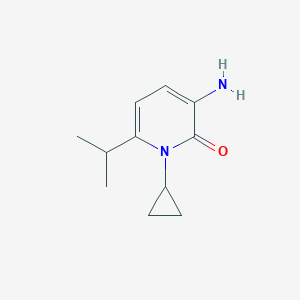
3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common starting materials might include cyclopropylamine, isopropyl ketone, and pyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques like continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of more saturated analogs.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could be related to its biological activity, such as inhibition of certain enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
- 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one
Uniqueness
3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl and isopropyl groups might confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-1-cyclopropyl-6-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-7(2)10-6-5-9(12)11(14)13(10)8-3-4-8/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
DDEZDSYENNKPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















